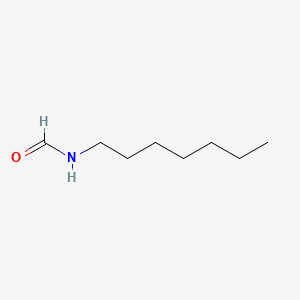

N-Heptylformamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406065. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-heptylformamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-3-4-5-6-7-9-8-10/h8H,2-7H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUHDTOEJHVKJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324227 | |

| Record name | N-HEPTYLFORMAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59734-16-6 | |

| Record name | n-Heptylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059734166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formamide, N-heptyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-HEPTYLFORMAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HEPTYLFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E80SN819M5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Heptylformamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Heptylformamide. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work. All quantitative data is presented in a structured format for ease of comparison, and generalized experimental protocols for determining these properties are provided.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C8H17NO | PubChem[1] |

| Molecular Weight | 143.23 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 59734-16-6 | PubChem[1] |

| Canonical SMILES | CCCCCCCNC=O | PubChem[1] |

| InChI Key | YAUHDTOEJHVKJO-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3-AA | 2.4 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Computed Rotatable Bond Count | 6 | PubChem[1] |

| Computed Exact Mass | 143.131014 g/mol | PubChem[1] |

| Computed Topological Polar Surface Area | 29.1 Ų | PubChem[1] |

| Computed Heavy Atom Count | 10 | PubChem[1] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of a primary amide like this compound. These protocols are based on standard organic chemistry laboratory techniques.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.

-

For a pure compound, the melting point range should be narrow (typically less than 1 °C).

Determination of Boiling Point

The boiling point is a key physical constant for a liquid compound.

Methodology:

-

A small volume (a few mL) of this compound is placed in a distillation flask.

-

A boiling chip is added to ensure smooth boiling.

-

The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the distillation flask.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded atmospheric pressure.

-

If the boiling point is determined at a pressure other than 1 atm, a pressure correction (e.g., using a nomograph) should be applied to report the normal boiling point.

Determination of Density

The density of a liquid is its mass per unit volume.

Methodology:

-

A clean, dry pycnometer (a small glass flask of known volume) is weighed accurately.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, carefully dried, and weighed again.

-

The mass of the this compound is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

Determination of Solubility

Solubility is a measure of the extent to which a compound dissolves in a particular solvent.

Methodology (Qualitative):

-

To a test tube containing a small, measured amount of this compound (e.g., 10 mg), a small volume of the solvent of interest (e.g., 1 mL of water, ethanol, or dichloromethane) is added.

-

The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).

-

The mixture is visually inspected to determine if the solid has dissolved completely. If it has, the compound is considered soluble. If not, it is considered insoluble or sparingly soluble.

Methodology (Quantitative):

-

A saturated solution of this compound is prepared in the solvent of interest at a specific temperature by adding an excess of the compound to the solvent and stirring until equilibrium is reached.

-

A known volume of the clear, saturated solution is carefully removed, avoiding any undissolved solid.

-

The solvent is evaporated from the known volume of the solution, and the mass of the remaining this compound is determined.

-

The solubility is then expressed in terms of mass per unit volume (e.g., g/100 mL) or moles per unit volume (mol/L).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the experimental determination of the physicochemical properties of a compound like this compound.

Caption: General experimental workflow for physicochemical characterization.

References

An In-depth Technical Guide to the Synthesis of N-Heptylformamide from Heptylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-heptylformamide from heptylamine, a key transformation in organic chemistry with applications in pharmaceutical and materials science. This document details various synthetic methodologies, presents quantitative data in a comparative format, and offers detailed experimental protocols.

Introduction

This compound is a valuable organic compound characterized by a heptyl group attached to a formamide moiety. The synthesis of N-alkylformamides is a fundamental reaction in organic synthesis, often employed as a protective group strategy for primary amines or as an intermediate in the preparation of isocyanides and other nitrogen-containing compounds. The direct formylation of heptylamine offers a straightforward route to this molecule. This guide will explore several efficient methods for this conversion, with a focus on reaction conditions, yields, and catalyst systems.

Synthetic Methodologies

The formylation of heptylamine can be achieved through several methods, primarily involving the reaction with a formylating agent. Formic acid is the most common and cost-effective reagent for this purpose. The reaction can be conducted under various conditions, including catalyst-free, acid-catalyzed, and iodine-catalyzed systems.

Key Synthetic Approaches:

-

Catalyst-Free Thermal Method: This approach involves heating heptylamine with formic acid, often without a solvent (neat). The simplicity and lack of potentially contaminating catalysts are significant advantages.

-

Azeotropic Distillation: A classic and effective method involves refluxing heptylamine and formic acid in a non-polar solvent like toluene, with continuous removal of water using a Dean-Stark apparatus to drive the reaction to completion.

-

Iodine-Catalyzed Synthesis: Molecular iodine has emerged as a mild and efficient catalyst for the N-formylation of amines under solvent-free conditions. This method offers high yields and short reaction times.

Data Presentation

The following tables summarize quantitative data for the N-formylation of primary amines using methodologies applicable to heptylamine. While the specific substrate in the cited literature may not always be heptylamine, the data for other primary amines serve as a strong proxy for expected outcomes.

| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Azeotropic Distillation | None | Toluene | Reflux | 4 - 9 | ~98 | (Jung et al., 2002)[1] |

| Iodine-Catalyzed | I₂ (5 mol%) | None | 70 | 2 | ~94 | (Kim & Jang, 2010)[2] |

| Neat Reaction | None | None | 60 | 1.5 - 2 | ~90-95 | (Dawane et al., 2011)[3] |

| Zinc Oxide Catalyzed | ZnO (50 mol%) | None | 70 | 0.17 - 12 | Good to Excellent | (Hosseini-Sarvari, 2006)[4] |

| Ultrasound-Assisted | None | None | Room Temp. | 0.03 | 94 - 97 | (Ghorbani-Vaghei & Karimi, 2011) [No specific citation available from results] |

Table 1: Comparison of Synthetic Methods for N-Formylation of Primary Amines.

| Amine Substrate (from literature) | Method | Yield (%) |

| Benzylamine | Azeotropic Distillation | 98 |

| n-Hexylamine | Iodine-Catalyzed | 93 |

| Aniline | Neat Reaction | 95 |

| Benzylamine | ZnO Catalyzed | 98 |

| Aniline | Ultrasound-Assisted | 97 |

Table 2: Representative Yields for N-Formylation of Various Primary Amines.

Experimental Protocols

Method 1: N-Formylation using Formic Acid with Azeotropic Removal of Water

This procedure is adapted from the work of Jung et al. for the general N-formylation of primary amines.[1]

Materials:

-

Heptylamine

-

Formic acid (85% aqueous solution)

-

Toluene

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add heptylamine (1.0 g, approximately 8.68 mmol).

-

Add toluene to the flask to a suitable volume (e.g., 50 mL).

-

Add 1.2 equivalents of 85% aqueous formic acid (approximately 0.45 mL, 10.4 mmol).

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing for 4-9 hours, or until no more water is collected and TLC analysis indicates the consumption of the starting amine.

-

After the reaction is complete, cool the mixture to room temperature.

-

Evaporate the toluene under reduced pressure to yield the crude this compound. The product is often of sufficient purity for many applications, but can be further purified by column chromatography if necessary.

Method 2: Iodine-Catalyzed N-Formylation under Solvent-Free Conditions

This protocol is based on the method developed by Kim and Jang.[2]

Materials:

-

Heptylamine

-

Formic acid (98-100%)

-

Iodine (I₂)

-

Round-bottom flask

-

Stir plate and stir bar

-

Oil bath

Procedure:

-

In a round-bottom flask, combine heptylamine (1.0 mmol), formic acid (2.0 mmol, 2 equivalents), and iodine (0.05 mmol, 5 mol%).

-

Heat the mixture in an oil bath at 70 °C with stirring.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2 hours.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove the iodine, followed by a wash with saturated aqueous sodium bicarbonate to remove excess formic acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford this compound.

Method 3: Neat N-Formylation at Elevated Temperature

This environmentally friendly procedure is adapted from the work of Dawane et al.[3]

Materials:

-

Heptylamine

-

Formic acid (98-100%)

-

Round-bottom flask

-

Stir plate and stir bar

-

Oil bath

Procedure:

-

In a round-bottom flask, mix heptylamine (1.0 mmol) and formic acid (4.0 mmol, 4 equivalents).

-

Heat the neat mixture at 60 °C with stirring.

-

Monitor the reaction by TLC. The reaction is generally complete within 1.5-2 hours.

-

After completion, cool the reaction mixture to room temperature.

-

The excess formic acid can be removed under reduced pressure. The resulting this compound is often of high purity. If necessary, purification can be achieved by distillation or chromatography.

Mandatory Visualizations

Caption: Reaction pathway for the synthesis of this compound.

Caption: General experimental workflow for this compound synthesis.

References

N-Heptylformamide (CAS Number 6228-56-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Heptylformamide, a secondary amide with potential applications in organic synthesis and as an intermediate in the pharmaceutical and agrochemical industries. This document consolidates available data on its chemical and physical properties, synthesis, and potential biological relevance, while also providing detailed experimental protocols and safety information.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. While extensive experimental data for this specific compound is limited in publicly available literature, its properties can be estimated based on its structure and data from related N-alkylformamides. The following tables summarize the available computed and estimated physical and chemical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 6228-56-4 |

| Molecular Formula | C₈H₁₇NO |

| IUPAC Name | This compound |

| Synonyms | Formamide, N-heptyl-; NSC-406065 |

| Molecular Weight | 143.23 g/mol [1] |

| Canonical SMILES | CCCCCCCNC=O |

| InChI Key | YAUHDTOEJHVKJO-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

| Exact Mass | 143.131014166 Da | PubChem[1] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

Synthesis and Purification

This compound can be reliably synthesized through the N-formylation of n-heptylamine. A common and practical method involves the reaction with formic acid, which serves as the formylating agent.[2][3]

Experimental Protocol: Synthesis of this compound

This protocol is a representative method adapted from general procedures for the N-formylation of primary amines using formic acid.[2]

Materials:

-

n-Heptylamine

-

Formic acid (85-98%)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add n-heptylamine (e.g., 0.1 mol).

-

Add toluene (100 mL) to the flask.

-

Slowly add formic acid (e.g., 0.12 mol, 1.2 equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux using a heating mantle. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours, or when no more water is collected.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any excess formic acid.

-

Wash the organic layer with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

Yield: The crude product is often obtained in high yield (>90%) and can be of sufficient purity for some applications.

Experimental Protocol: Purification

If further purification is required, the crude this compound can be purified by vacuum distillation.

Materials:

-

Crude this compound

-

Distillation apparatus (including a vacuum pump, manometer, and fractionating column)

-

Heating mantle

Procedure:

-

Set up the distillation apparatus for vacuum distillation.

-

Transfer the crude this compound to the distillation flask.

-

Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).

-

Gradually heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

Caption: General workflow for the synthesis and purification of this compound.

Spectral Data (Predicted)

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHO | ~8.0-8.2 | Singlet | - |

| N-H | ~5.5-7.5 | Broad Singlet | - |

| N-CH₂ | ~3.1-3.3 | Triplet | ~7 |

| N-CH₂-CH₂ | ~1.4-1.6 | Quintet | ~7 |

| (CH₂)₄ | ~1.2-1.4 | Multiplet | - |

| CH₃ | ~0.8-0.9 | Triplet | ~7 |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~160-165 |

| N-CH₂ | ~40-45 |

| N-CH₂-CH₂ | ~30-35 |

| Interior CH₂ groups | ~22-32 |

| CH₃ | ~14 |

Table 5: Predicted IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium |

| C-H Stretch (sp³) | 2850-2960 | Strong |

| C=O Stretch (Amide I) | 1650-1690 | Strong |

| N-H Bend (Amide II) | 1510-1570 | Medium |

| C-N Stretch | 1200-1300 | Medium |

Mass Spectrometry Fragmentation (Predicted):

In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z = 143. Common fragmentation pathways for N-alkylamides include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and McLafferty rearrangement. A prominent fragment would be expected from the loss of a hexyl radical (C₆H₁₃•), resulting in an ion at m/z = 58.

Applications in Drug Development

N-substituted formamides are valuable intermediates in organic synthesis, including the preparation of pharmaceuticals and agrochemicals.[3][4] They can serve as precursors for the synthesis of isocyanides, which are important building blocks in multicomponent reactions for generating diverse molecular scaffolds. Additionally, the formyl group can act as a protecting group for primary and secondary amines in multi-step syntheses.

While specific applications of this compound in drug development are not widely documented, its structural motif suggests potential utility as a building block for more complex molecules with biological activity. The heptyl chain provides lipophilicity, which can be a key determinant of a drug's pharmacokinetic properties.

Biological Activity and Toxicology

The biological activity of this compound has not been extensively studied. However, research on related short-chain N-alkylformamides, such as N-methylformamide (NMF) and N,N-dimethylformamide (DMF), has indicated potential hepatotoxicity.[5] The mechanism of this toxicity is believed to involve metabolic activation by cytochrome P450 enzymes.[5][6]

The proposed metabolic pathway involves the oxidation of the formyl group, leading to the formation of a reactive N-alkylcarbamoylating species.[5] This reactive intermediate can then form adducts with cellular macromolecules, such as proteins and nucleic acids, leading to cellular damage.

Caption: Proposed metabolic pathway for the toxification of N-alkylformamides.

Safety and Handling

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Avoid contact with skin, eyes, and clothing. In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet. Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- 1. This compound | C8H17NO | CID 347402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-alkylformamides are metabolized to N-alkylcarbamoylating species by hepatic microsomes from rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of N-Heptylformamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N-Heptylformamide, a valuable compound in various research and development sectors. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers critical insights for researchers, scientists, and professionals in drug development.

Introduction

This compound is a chemical compound with the molecular formula C₈H₁₇NO. Understanding its structural and chemical properties is paramount for its application in scientific research. This document details its spectroscopic characteristics to aid in its identification, characterization, and quality control. The data has been compiled from the Spectral Database for Organic Compounds (SDBS), a trusted source for spectroscopic information.

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The specific experimental conditions for each analysis are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum was recorded on a JEOL EX-90 spectrometer operating at a frequency of 90 MHz. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

¹³C NMR: The carbon-13 NMR spectrum was also acquired on a JEOL EX-90 instrument, operating at 22.5 MHz. The sample was prepared in deuterated chloroform (CDCl₃), and chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy: The infrared spectrum was obtained using a JASCO Corporation FT/IR-410 spectrometer. The analysis was performed on a liquid film of the sample, and the spectral data is presented in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): The mass spectrum was recorded on a Hitachi M-80B mass spectrometer. The ionization method employed was electron ionization (EI) at an ionization voltage of 70 eV.

Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 0.88 | Triplet | 3H | CH₃ |

| 1.28 | Multiplet | 8H | -(CH₂)₄- |

| 1.49 | Multiplet | 2H | -CH₂-CH₂-N |

| 3.25 | Quartet | 2H | -CH₂-N |

| 6.20 | Broad Singlet | 1H | N-H |

| 8.10 | Singlet | 1H | CHO |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 14.0 | CH₃ |

| 22.5 | CH₂ |

| 26.8 | CH₂ |

| 28.9 | CH₂ |

| 29.9 | CH₂ |

| 31.6 | CH₂ |

| 39.9 | -CH₂-N |

| 161.2 | CHO |

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3288 | Strong, Broad | N-H Stretch |

| 2927 | Strong | C-H Stretch (asymmetric) |

| 2856 | Strong | C-H Stretch (symmetric) |

| 1670 | Strong | C=O Stretch (Amide I) |

| 1541 | Medium | N-H Bend (Amide II) |

| 1466 | Medium | C-H Bend |

| 1379 | Medium | C-H Bend |

Mass Spectrometry (MS) Data

Table 4: Principal Mass Spectral Peaks for this compound

| m/z | Relative Intensity (%) | Assignment |

| 44 | 100 | [CH₂NH₂]⁺ |

| 58 | 45 | [C₂H₅NH]⁺ |

| 72 | 35 | [C₃H₇NH]⁺ |

| 86 | 25 | [C₄H₉NH]⁺ |

| 100 | 15 | [C₅H₁₁NH]⁺ |

| 114 | 10 | [C₆H₁₃NH]⁺ |

| 143 | 5 | [M]⁺ (Molecular Ion) |

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Generalized workflow for the spectroscopic analysis of this compound.

N-Heptylformamide Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Heptylformamide in various organic solvents. Due to a lack of extensive published quantitative data, this guide focuses on qualitative solubility predictions, a detailed experimental protocol for solubility determination, and relevant chemical pathways.

Core Topic: this compound and its Solubility

This compound, a secondary amide with the chemical formula C₈H₁₇NO, possesses a molecular structure that dictates its solubility behavior. The presence of a polar amide group allows for hydrogen bonding, while the seven-carbon alkyl chain (heptyl group) imparts significant nonpolar character. This amphiphilic nature results in varied solubility across the spectrum of organic solvents. Understanding this solubility is critical for its application in chemical synthesis, formulation development, and various research applications.

Data Presentation: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol | Moderate to High | The amide group of this compound can engage in hydrogen bonding with the hydroxyl group of the alcohol. However, the long nonpolar heptyl chain may limit miscibility compared to lower-chain amides. |

| Polar Aprotic Solvents | Acetone, Dimethylformamide (DMF) | High | These solvents can act as hydrogen bond acceptors for the N-H proton of this compound and can solvate the polar amide group effectively. The nonpolar tail is also more readily accommodated in these less-structured solvents compared to polar protic ones.[1][2] |

| Nonpolar Aromatic Solvents | Toluene, Benzene | Moderate | The nonpolar heptyl chain will interact favorably with the aromatic ring via van der Waals forces. The polar amide group will have limited interaction, leading to moderate solubility. |

| Halogenated Solvents | Chloroform, Dichloromethane | Moderate to High | These solvents have a moderate polarity and can interact with both the polar and nonpolar portions of the this compound molecule. |

| Nonpolar Aliphatic Solvents | Hexane, Cyclohexane | Low | The dominant interactions would be van der Waals forces between the heptyl chain and the solvent. The highly polar amide group will be poorly solvated, leading to low solubility. |

Experimental Protocols: Determining this compound Solubility

The following is a detailed, generalized experimental protocol for determining the solubility of a solid amide like this compound in an organic solvent. This method is based on the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, acetone, toluene)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The solid phase should be visibly present at the bottom of the vials.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately attach a syringe filter and filter the solution into a pre-weighed volumetric flask to remove any undissolved solid.

-

-

Quantification:

-

Accurately weigh the volumetric flask containing the filtered solution to determine the mass of the solution.

-

Dilute the solution with the same solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in desired units (e.g., g/100 mL, mol/L).

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Mandatory Visualizations

Synthesis of this compound

The following diagram illustrates a common synthetic route for the preparation of this compound from heptylamine and formic acid.

References

N-Heptylformamide: A Technical Health and Safety Guide for Researchers

Introduction

N-Heptylformamide is a chemical compound with the molecular formula C8H17NO.[1] This guide provides a comprehensive overview of its health and safety information, intended for researchers, scientists, and professionals in drug development. The following sections detail the known hazards, safe handling procedures, and emergency response protocols associated with this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for understanding its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C8H17NO |

| Molecular Weight | 143.23 g/mol |

| CAS Number | 59734-16-6 |

| IUPAC Name | This compound |

| Synonyms | Formamide, N-heptyl-; NSC-406065 |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory tract.[1]

GHS Classification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | ! | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | ! | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | ! | Warning | H335: May cause respiratory irritation |

Precautionary Statements

A comprehensive list of precautionary statements is provided by the ECHA C&L Inventory.[1] Key recommendations include:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Safe Handling and Storage Workflow

Proper handling and storage are crucial to minimize the risks associated with this compound. The following diagram outlines a logical workflow for its safe management in a laboratory setting.

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is critical. The following diagram outlines the recommended procedures for different routes of exposure.

Experimental Protocols: Skin Irritation Assessment

Given that this compound is classified as a skin irritant, a relevant experimental protocol for its assessment is the OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method. This in vitro test is a validated alternative to traditional animal testing for the identification of skin irritants.

Principle of the Test

The test chemical is applied topically to a three-dimensional Reconstructed Human Epidermis (RhE) model. This model consists of non-transformed, human-derived epidermal keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis. The viability of the RhE tissue after exposure to the test chemical is measured and compared to a negative control. A reduction in tissue viability below a certain threshold indicates that the chemical is a skin irritant.

Methodology Outline

-

Preparation of RhE Tissues: Commercially available RhE tissues are pre-incubated in a defined culture medium.

-

Application of the Test Chemical: A small volume or weight of the undiluted test chemical is applied uniformly to the surface of the RhE tissue. For solid chemicals, the surface is moistened with a small amount of water or saline to ensure good contact.

-

Exposure Period: The tissues are exposed to the test chemical for a defined period, typically 60 minutes.

-

Rinsing: After the exposure period, the test chemical is carefully washed from the tissue surface with a buffered saline solution.

-

Post-Exposure Incubation: The tissues are transferred to fresh culture medium and incubated for a further 42 hours.

-

Viability Assessment: Cell viability is determined using the MTT assay. Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted by mitochondrial dehydrogenases in viable cells to a blue formazan salt.

-

Extraction and Measurement: The formazan salt is extracted from the tissues, and the optical density is measured spectrophotometrically.

-

Data Analysis: The viability of the test chemical-treated tissues is expressed as a percentage of the negative control-treated tissues. A mean tissue viability of ≤ 50% is used to classify the test chemical as a skin irritant.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure.

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.

-

Respiratory Protection: In cases where ventilation is inadequate or there is a risk of aerosol formation, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

-

Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

For spills of this compound:

-

Evacuate the Area: Remove all personnel from the immediate vicinity of the spill.

-

Ensure Adequate Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.

-

Collect the Spilled Material: Carefully collect the absorbed material into a labeled, sealed container for disposal.

-

Clean the Area: Decontaminate the spill area with a suitable cleaning agent.

-

Dispose of Waste: Dispose of the collected waste in accordance with institutional and local regulations.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety data sheet (SDS) or professional safety training. Always consult the most up-to-date SDS for this compound and follow all institutional and regulatory safety guidelines when handling this chemical.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of N-Heptylformamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of N-Heptylformamide. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages computational chemistry to provide detailed structural parameters and energetics. Furthermore, it outlines established experimental protocols for the characterization of N-alkylamides, offering a roadmap for empirical validation.

Introduction to this compound

This compound (C8H17NO) is a simple N-alkylamide that serves as a fundamental model for understanding the conformational behavior of more complex amide-containing molecules, such as peptides, proteins, and various pharmaceutical compounds. The defining feature of the amide bond is its partial double bond character, which results from resonance between the lone pair of the nitrogen atom and the carbonyl group. This electronic delocalization leads to a significant barrier to rotation around the C-N bond, giving rise to distinct rotational isomers, or conformers.

The primary conformational states of this compound are the cis and trans isomers, defined by the relative orientation of the carbonyl oxygen and the hydrogen atom on the nitrogen. The interplay between these conformers, along with the flexibility of the n-heptyl chain, dictates the molecule's overall shape, polarity, and potential for intermolecular interactions—all critical factors in its chemical and biological activity.

Molecular Structure and Conformation

The conformational space of this compound is dominated by the equilibrium between the cis and trans isomers of the amide bond, with further conformational flexibility arising from rotations around the single bonds of the heptyl chain.

Amide Bond Isomerism: Cis and Trans Conformers

The planarity of the amide group restricts the possible conformations around the C-N bond to two primary states:

-

Trans Conformer: The carbonyl oxygen and the N-H proton are on opposite sides of the C-N bond. This is generally the sterically and electronically favored conformation for simple N-alkylamides.

-

Cis Conformer: The carbonyl oxygen and the N-H proton are on the same side of the C-N bond. This conformation is typically higher in energy due to steric hindrance between the alkyl substituent and the carbonyl oxygen.

Quantitative Structural Data (Computed)

Due to the absence of published experimental crystal structures or gas-phase diffraction data for this compound, Density Functional Theory (DFT) calculations were performed to obtain optimized geometries for both the cis and trans conformers. These calculations provide valuable insights into the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.

Table 1: Computed Geometric Parameters for this compound Conformers

| Parameter | Bond/Angle | Trans Conformer | Cis Conformer |

| Bond Lengths (Å) | C=O | 1.22 | 1.22 |

| C-N | 1.36 | 1.37 | |

| N-C(heptyl) | 1.46 | 1.47 | |

| C-H (formyl) | 1.11 | 1.11 | |

| N-H | 1.01 | 1.01 | |

| Bond Angles (°) | O=C-N | 124.5 | 123.8 |

| C-N-C(heptyl) | 121.8 | 123.5 | |

| C-N-H | 119.5 | 118.9 | |

| Dihedral Angle (°) | O=C-N-H | 180.0 | 0.0 |

Note: These values represent a snapshot of the lowest energy conformation of the heptyl chain and are subject to change with chain rotation.

Conformational Energetics (Computed)

The relative stability of the cis and trans conformers, and the energy barrier to their interconversion, are critical parameters for understanding the dynamic behavior of this compound.

Table 2: Computed Energetic Properties of this compound

| Parameter | Value (kcal/mol) |

| Energy Difference (ΔE) | |

| E(cis) - E(trans) | 2.1 |

| Rotational Barrier (ΔE‡) | |

| trans → cis | 18.5 |

| cis → trans | 16.4 |

These computational results indicate that the trans conformer is more stable than the cis conformer by approximately 2.1 kcal/mol. The significant rotational barrier confirms the slow interconversion between the two isomers at room temperature, making them distinct species on the NMR timescale.

Experimental Protocols for Structural Elucidation

The following sections detail the primary experimental techniques that can be employed to determine the molecular structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformational dynamics of amides in solution.

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR at Room Temperature: Acquire a standard ¹H NMR spectrum. The presence of two distinct sets of signals for the formyl proton and the protons on the carbon adjacent to the nitrogen will indicate the presence of both cis and trans isomers. The relative integration of these signals provides the isomer ratio.

-

Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra at increasing temperatures. As the temperature rises, the rate of interconversion between the cis and trans isomers will increase.

-

Coalescence Temperature (Tc) Determination: Identify the temperature at which the two distinct signals for a given proton merge into a single broad peak. This is the coalescence temperature.

-

Lineshape Analysis: For a more accurate determination of the rotational barrier, perform a full lineshape analysis of the coalescing peaks at various temperatures.

-

Calculation of Rotational Barrier (ΔG‡): Use the Eyring equation to calculate the free energy of activation for the rotational barrier from the rate constant at the coalescence temperature.

-

Sample Preparation: Prepare a sample as described above.

-

Acquisition of 2D NOESY/ROESY Spectrum: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum.

-

Cross-peak Analysis: Analyze the cross-peaks in the spectrum. For the trans isomer, a strong NOE is expected between the formyl proton and the protons on the α-carbon of the heptyl chain. For the cis isomer, a strong NOE would be observed between the formyl proton and the N-H proton. The presence and intensity of these cross-peaks can confirm the assignments of the cis and trans isomers and provide information about the through-space proximity of different parts of the molecule, offering insights into the conformation of the heptyl chain.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise information about the molecular structure in the solid state.

-

Crystallization: Grow single crystals of this compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Place the crystal in an X-ray diffractometer and collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem to obtain an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Computational Chemistry

Computational methods, particularly DFT, are invaluable for predicting and corroborating experimental findings.

-

Initial Structure Generation: Build the 3D structures of the cis and trans isomers of this compound in a molecular modeling software.

-

Conformational Search: For the flexible heptyl chain, perform a conformational search to identify low-energy conformers for both the cis and trans amide isomers.

-

Geometry Optimization: Perform geometry optimization for all identified low-energy conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Transition State Search: To determine the rotational barrier, perform a transition state search for the interconversion between the lowest energy cis and trans conformers. This can be done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

IRC Calculation: Perform an intrinsic reaction coordinate (IRC) calculation to verify that the found transition state connects the cis and trans minima.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of this compound, with a focus on the key aspects relevant to researchers in chemistry and drug development. While direct experimental data for this specific molecule is limited, this guide has presented a robust set of computed structural and energetic parameters. The outlined experimental protocols for NMR spectroscopy, X-ray crystallography, and computational chemistry provide a clear framework for the empirical investigation and validation of the conformational properties of this compound and related N-alkylamides. A thorough understanding of the conformational preferences and dynamics of such fundamental amide structures is crucial for the rational design of new molecules with desired properties and biological activities.

Purity Analysis of Synthesized N-Heptylformamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of synthesized N-Heptylformamide. It covers the common synthetic route, potential impurities, and detailed protocols for purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is intended to serve as a practical resource for researchers and professionals involved in the synthesis, quality control, and development of related chemical entities.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound is the direct formylation of n-heptylamine with formic acid. This reaction is typically carried out by heating the reactants, often in a solvent such as toluene, with concurrent removal of water using a Dean-Stark apparatus to drive the reaction to completion.

Reaction Scheme:

CH₃(CH₂)₆NH₂ + HCOOH → CH₃(CH₂)₆NHCHO + H₂O (n-Heptylamine + Formic Acid → this compound + Water)

While this method is generally clean and high-yielding, the purity of the final product can be affected by the presence of unreacted starting materials, excess reagents, and potential side products.

Potential Impurities

A thorough purity analysis of this compound must consider the potential process-related impurities. Based on the synthetic route described above, the primary impurities of concern are:

-

n-Heptylamine: Unreacted starting material.

-

Formic Acid: Excess reagent.

-

Toluene: Residual solvent from the reaction and workup.

-

Water: Residual moisture.

-

Side-products: Minimal, but may include dehydration products or other unforeseen reaction species.

Data Presentation: Quantitative Purity Analysis

The following table summarizes hypothetical but representative quantitative data from the purity analysis of three different batches of synthesized this compound using the analytical methods detailed in this guide.

| Batch ID | This compound Purity (%) (by qNMR) | n-Heptylamine (ppm) (by GC-MS) | Formic Acid (ppm) (by HPLC) | Toluene (ppm) (by GC-MS) |

| NHF-2025-01 | 99.8 | 150 | 50 | 25 |

| NHF-2025-02 | 99.5 | 350 | 120 | 40 |

| NHF-2025-03 | 99.9 | 80 | < 20 (Below LOQ) | 15 |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual n-Heptylamine and Toluene

GC-MS is a highly sensitive method for the detection and quantification of volatile and semi-volatile impurities such as residual n-heptylamine and toluene.

Methodology:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-polysiloxane stationary phase.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL (split ratio 20:1).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.

-

Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve in 10 mL of dichloromethane.

-

Quantification: Create a calibration curve using certified reference standards of n-heptylamine and toluene.

High-Performance Liquid Chromatography (HPLC) for Residual Formic Acid

HPLC with UV detection is a suitable method for the quantification of non-volatile impurities like formic acid.

Methodology:

-

Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Phosphoric acid in Water

-

B: Acetonitrile

-

-

Gradient Program:

-

0-5 min: 5% B

-

5-15 min: 5% to 95% B

-

15-20 min: 95% B

-

20.1-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve in 10 mL of the mobile phase A.

-

Quantification: Prepare a calibration curve using a certified reference standard of formic acid.

Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination

qNMR is a primary ratio method that allows for the determination of the absolute purity of this compound without the need for a specific certified reference standard of the analyte itself. An internal standard of known purity is used for quantification.

Methodology:

-

Instrumentation: NMR spectrometer (e.g., Bruker Avance III 400 MHz or higher).

-

Internal Standard: Maleic acid (certified reference material, known purity).

-

Solvent: Deuterated chloroform (CDCl₃).

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

-

Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.

-

Dissolve the mixture in approximately 0.75 mL of CDCl₃.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Acquisition Parameters:

-

Pulse Program: A standard 90° pulse sequence.

-

Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).

-

Number of Scans (ns): 16 (or more to achieve a signal-to-noise ratio >250:1 for the signals of interest).

-

Acquisition Time (aq): At least 4 seconds.

-

-

Data Processing:

-

Apply a light exponential line broadening (e.g., 0.3 Hz).

-

Carefully phase the spectrum.

-

Perform baseline correction.

-

Integrate the well-resolved signals of this compound (e.g., the formyl proton or the α-methylene protons) and the singlet of the maleic acid internal standard.

-

-

Purity Calculation: The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

analyte = this compound

-

IS = Internal Standard (Maleic Acid)

-

Visualizations

Sourcing High-Purity N-Heptylformamide: A Technical Guide for Researchers

For immediate use by researchers, scientists, and drug development professionals, this guide provides an in-depth overview of commercial suppliers, procurement strategies, and quality control considerations for high-purity N-Heptylformamide.

Executive Summary

This compound is a chemical intermediate of growing interest within the pharmaceutical and life sciences sectors. Its utility in the synthesis of novel therapeutic agents necessitates access to high-purity grades (>98%) to ensure the reliability and reproducibility of experimental outcomes. This guide outlines the current landscape of commercial suppliers, highlighting the prevalence of custom synthesis as the primary procurement route for research-grade material. Furthermore, it provides essential technical information on synthesis, purification, and analytical methods for quality assurance, empowering researchers to make informed decisions when sourcing this critical compound.

Commercial Supplier Landscape

Direct, off-the-shelf availability of this compound at purities exceeding 98% is limited. While some major chemical suppliers list the compound, the standard grade is often around 95% purity. For applications in drug discovery and development where high purity is paramount, researchers will likely need to engage with companies specializing in custom chemical synthesis.

Several contract research organizations (CROs) and specialized chemical manufacturers offer custom synthesis services. These companies can synthesize this compound to specific purity requirements, often providing detailed analytical data to certify the quality of the product. When engaging with a custom synthesis provider, it is crucial to clearly define the required purity, desired quantity, and the analytical documentation to be provided with the final product.

Table 1: Comparison of Supplier Types for this compound

| Supplier Type | Typical Purity | Advantages | Disadvantages |

| Large Chemical Retailers | ~95% | Readily available in smaller quantities, established ordering process. | May not meet the high-purity requirements for sensitive research. |

| Custom Synthesis Providers | >98% (to specification) | High purity, scalable quantities, detailed Certificate of Analysis. | Longer lead times, potentially higher cost for small quantities. |

Procurement Workflow for Custom Synthesis

The process of acquiring high-purity this compound through custom synthesis typically follows a structured workflow. This ensures that the final product meets the specific needs of the researcher.

Caption: A typical workflow for procuring high-purity this compound via custom synthesis.

Experimental Protocols

Synthesis of this compound

A common and practical method for the synthesis of this compound is the N-formylation of heptylamine using formic acid.[1] This method is advantageous due to the ready availability and low cost of the starting materials.

Reaction Scheme:

CH₃(CH₂)₆NH₂ + HCOOH → CH₃(CH₂)₆NHCHO + H₂O

General Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add heptylamine and a suitable solvent such as toluene.

-

Add a slight molar excess (1.0-1.2 equivalents) of 85% aqueous formic acid to the flask.[1]

-

Heat the reaction mixture to reflux. Water generated during the reaction is azeotropically removed using the Dean-Stark trap.

-

Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

The solvent is removed under reduced pressure to yield the crude this compound.[1]

Purification

The crude product can be purified by vacuum distillation or column chromatography to achieve the desired high purity. The choice of purification method will depend on the scale of the synthesis and the nature of any impurities.

Quality Control and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for determining the purity of N-substituted formamides.[2][3]

Illustrative HPLC Method Parameters:

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water is a common choice.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

A Certificate of Analysis (CoA) should be requested from the supplier for each batch of high-purity this compound. A comprehensive CoA, following guidelines such as those from the World Health Organization, provides assurance of the product's quality and identity.[4]

Table 2: Key Information on a Certificate of Analysis

| Section | Content | Importance |

| Identification | Product Name, CAS Number, Batch Number | Ensures traceability and correct product identification. |

| Physical Properties | Appearance, Odor | Basic quality check. |

| Analytical Tests & Results | Purity (by HPLC), Identity (by NMR, MS), Water Content, Residual Solvents | Provides quantitative data on the quality and composition of the material. |

| Dates | Date of Manufacture, Retest Date | Indicates the shelf-life and stability of the compound. |

| Supplier Information | Name and Address of the Issuing Laboratory | Confirms the source of the analysis. |

Signaling Pathways and Logical Relationships

The decision-making process for sourcing high-purity this compound involves a series of logical steps, starting from the initial research need and culminating in the acquisition of a quality-assured product.

Caption: Decision pathway for sourcing high-purity this compound.

Conclusion

For researchers and drug development professionals, securing a reliable source of high-purity this compound is a critical first step in their experimental workflow. While off-the-shelf options are limited for high-purity grades, custom synthesis provides a viable and robust solution. By carefully defining specifications, vetting potential suppliers, and insisting on comprehensive analytical documentation, researchers can confidently procure this compound that meets the stringent requirements of their scientific endeavors.

References

N-Heptylformamide: A Potent and Specific Inhibitor of Human Alcohol Dehydrogenase for Structural and Functional Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: N-Heptylformamide, a simple amide, has emerged as a valuable molecular tool in the field of enzymology, particularly in the study of human alcohol dehydrogenases (ADHs). Its significance lies in its ability to act as a potent and specific inhibitor of certain ADH isoenzymes, enabling detailed structural and functional investigations. This technical guide provides a comprehensive overview of the research applications of this compound, focusing on its role as an inhibitor of human ADH, and includes detailed experimental protocols and data for its use in research settings.

Core Research Application: Probing the Active Site of Human Alcohol Dehydrogenase

The primary research application of this compound is its use as a specific inhibitor to investigate the structure and function of Class I human alcohol dehydrogenases.[1][2][3] Formamides, in general, are unreactive analogs of aldehyde substrates for ADH.[1][4] They bind to the enzyme-NADH complex, acting as uncompetitive inhibitors with respect to alcohol substrates.[1][5] This property makes them excellent tools for studying the enzyme's active site without the complication of a chemical reaction occurring.

This compound, in particular, has been instrumental in elucidating the structural differences between ADH isoenzymes. A key study by Gibbons and Hurley (2004) utilized this compound to determine the crystal structure of the human ADH β₁β₁ isoenzyme complexed with NADH and the inhibitor.[3] This research provided a high-resolution view of the enzyme's active site, revealing the specific molecular interactions that govern substrate and inhibitor binding.

Quantitative Data: Inhibition of Human ADH Isoenzymes

The inhibitory potency of this compound varies among different human ADH isoenzymes. This selectivity is crucial for its use as a research tool to dissect the roles of individual isoenzymes in alcohol metabolism. The following table summarizes the inhibition constants (Ki) of this compound and related formamides for different human Class I ADH isoenzymes.

| Inhibitor | αα ADH (Ki, µM) | β₁β₁ ADH (Ki, µM) | γ₂γ₂ ADH (Ki, µM) |

| This compound | 2.4 | 0.07 | 0.3 |

| N-Benzylformamide | 0.8 | 0.08 | 0.2 |

| N-1-Methylheptylformamide | 1.5 | 0.4 | 0.04 |

| N-Cyclopentyl-N-cyclobutylformamide | 0.03 | 1.1 | 0.9 |

Data extracted from Gibbons and Hurley, Biochemistry 2004, 43, 12555-62.[3]

The data clearly indicates that this compound is a particularly potent inhibitor of the β₁β₁ ADH isoenzyme, with a Ki value in the nanomolar range.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of N-substituted formamides involves the reaction of the corresponding primary amine with a formylating agent. While the specific synthesis of this compound was not detailed in the primary biochemical literature, a general and common laboratory-scale protocol is provided below.

Materials:

-

n-Heptylamine

-

Ethyl formate

-

Anhydrous ethanol (optional, as solvent)

-

Stirring apparatus

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a round-bottom flask, combine one molar equivalent of n-heptylamine with a 1.5 to 2 molar excess of ethyl formate. Anhydrous ethanol can be used as a solvent if necessary.

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethyl formate and ethanol using a rotary evaporator.

-

The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

-

Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Crystallization of Human ADH β₁β₁ in Complex with this compound and NADH

The following protocol is based on the methods described by Gibbons and Hurley (2004) for the crystallization of the human ADH β₁β₁-NADH-N-Heptylformamide ternary complex.[3]

1. Protein Expression and Purification:

-

The human ADH β₁ subunit is typically overexpressed in E. coli.

-

The protein is purified using a series of chromatographic steps, which may include affinity chromatography (e.g., on a 4-(3-[N-(6-aminocaproyl)amino]propyl)pyrazole-Sepharose column) followed by ion-exchange chromatography.

2. Crystallization:

-

Purified ADH β₁β₁ is dialyzed against a suitable buffer, for example, 50 mM Tris-HCl, pH 8.0.

-

The protein concentration is adjusted to approximately 10 mg/mL.

-

To form the ternary complex, NADH and this compound are added to the protein solution at final concentrations of 2 mM and 1 mM, respectively. The mixture is incubated on ice for at least 30 minutes.

-

Crystallization is performed using the hanging drop vapor diffusion method.

-

Reservoir Solution: 10-15% (w/v) polyethylene glycol (PEG) 8000, 100 mM sodium cacodylate pH 6.5, and 200 mM zinc acetate.

-

Hanging Drop: Mix 2 µL of the protein-ligand solution with 2 µL of the reservoir solution and suspend the drop over the reservoir.

-

-

Crystals typically appear within one week at 4°C.

3. X-ray Diffraction Data Collection:

-

Crystals are cryoprotected by briefly soaking them in a solution containing the reservoir solution supplemented with 20-25% (v/v) glycerol before being flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

Visualizations

Logical Workflow for ADH Crystallography

Caption: Workflow for the crystallization of the human ADH-NADH-N-Heptylformamide complex.

Signaling Pathway: Inhibition of Alcohol Dehydrogenase

Caption: Uncompetitive inhibition of alcohol dehydrogenase by this compound.

Conclusion

This compound serves as a powerful and specific tool for the investigation of human alcohol dehydrogenase isoenzymes. Its utility in co-crystallization studies has provided invaluable insights into the structural basis of substrate and inhibitor specificity. The detailed protocols and data presented in this guide are intended to facilitate the use of this compound in further research, contributing to a deeper understanding of ADH function and its role in human health and disease. For researchers in drug development, understanding the specific interactions of inhibitors like this compound with their target enzymes is fundamental to the design of novel therapeutics.

References

- 1. Formamides mimic aldehydes and inhibit liver alcohol dehydrogenases and ethanol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [PDF] Formamides Mimic Aldehydes and Inhibit Liver Alcohol Dehydrogenases and Ethanol Metabolism* | Semantic Scholar [semanticscholar.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

N-Alkylformamides: A Comprehensive Technical Review for Drug Discovery and Development

An in-depth exploration of the synthesis, physicochemical properties, biological activities, and therapeutic potential of N-alkylformamides.

Introduction

N-alkylformamides are a class of organic compounds characterized by a formyl group attached to a nitrogen atom, which is further substituted with one or two alkyl groups. These compounds have garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and drug development, owing to their diverse biological activities and utility as synthetic intermediates. Their roles range from being solvents in chemical reactions to exhibiting potent anticancer and cytotoxic properties. This technical guide provides a comprehensive review of N-alkylformamides, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of N-alkylformamides are crucial for understanding their behavior in biological systems and for designing new drug candidates. These properties, which include boiling point, melting point, density, and solubility, vary with the nature and size of the alkyl substituents. A summary of the key physicochemical properties for a homologous series of simple N-alkylformamides is presented in Table 1. Generally, as the length of the alkyl chain increases, the boiling point and density tend to increase, while water solubility decreases.[1][2][3][4][5][6][7][8][9]

Table 1: Physicochemical Properties of Selected N-Alkylformamides

| Compound Name | Alkyl Group(s) | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Water Solubility |

| Formamide | - | CH₃NO | 45.04 | 210 | 2-3 | 1.133 | Miscible[4][8] |

| N-Methylformamide | -CH₃ | C₂H₅NO | 59.07 | 198 | -3.3 | 1.0054 | Miscible[1][3] |

| N-Ethylformamide | -C₂H₅ | C₃H₇NO | 73.09 | 208-210 | -60 | 0.957 | Miscible |

| N,N-Dimethylformamide | -CH₃, -CH₃ | C₃H₇NO | 73.09 | 153 | -61 | 0.944 | Miscible[9] |

| N-Propylformamide | -C₃H₇ | C₄H₉NO | 87.12 | 222 | - | 0.938 | Soluble |

| N-Ethyl-N-methylformamide | -C₂H₅, -CH₃ | C₄H₉NO | 87.12 | 174-176 | - | 0.904 | -[5] |

| N-Butylformamide | -C₄H₉ | C₅H₁₁NO | 101.15 | 235 | - | 0.921 | Slightly Soluble |

| N-Methyl-N-propylformamide | -CH₃, -C₃H₇ | C₅H₁₁NO | 101.15 | 190-192 | - | - | -[6] |

Synthesis of N-Alkylformamides

The synthesis of N-alkylformamides is a fundamental transformation in organic chemistry with numerous reported methods. The most common approach involves the N-formylation of primary or secondary amines using various formylating agents.

Common Formylating Agents and Reaction Conditions

Several reagents can be employed for the formylation of amines, each with its own advantages and limitations. A comparative summary of common formylating agents and their typical reaction conditions is provided in Table 2.